Povorcitinib

Beschreibung

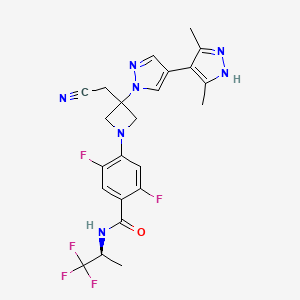

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1637677-22-5 |

|---|---|

Molekularformel |

C23H22F5N7O |

Molekulargewicht |

507.5 g/mol |

IUPAC-Name |

4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide |

InChI |

InChI=1S/C23H22F5N7O/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33)/t14-/m0/s1 |

InChI-Schlüssel |

MSGYSFWCPOBHEV-AWEZNQCLSA-N |

Isomerische SMILES |

CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N[C@@H](C)C(F)(F)F)F)CC#N |

Kanonische SMILES |

CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Povorcitinib: A Deep Dive into the Mechanism of a Selective JAK1 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of povorcitinib (INCB054707), an investigational oral small-molecule inhibitor of Janus kinase 1 (JAK1). Developed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of this compound, summarizes key clinical trial outcomes, and provides illustrative experimental methodologies.

Core Mechanism of Action: Selective JAK1 Inhibition

This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] Over-activity of the JAK/STAT signaling pathway is believed to be a driver of inflammation in several autoimmune and inflammatory diseases.[3][4][5] By selectively targeting JAK1, this compound modulates the immune response by interfering with the signaling of cytokines that are pivotal in the pathogenesis of various inflammatory conditions.[1][6]

The Janus kinase family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are crucial for mediating the signaling of various cytokines and growth factors involved in immune response and inflammation.[1] this compound's mechanism of action is centered on its high selectivity for JAK1 over other JAK isoforms, particularly JAK2.[2][7] This selectivity is significant because while JAK1 is implicated in a variety of autoimmune and inflammatory diseases, JAK2 is essential for normal hematopoietic processes. Sparing JAK2 is hypothesized to avoid potential side effects such as anemia and thrombocytopenia.[8]

Upon binding to their receptors, cytokines trigger the activation of associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function. This compound, by inhibiting JAK1, blocks this phosphorylation cascade, thereby reducing the downstream inflammatory signaling.[9][10]

Quantitative Analysis of Kinase Inhibition

This compound has demonstrated potent and selective inhibition of JAK1 in biochemical assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against JAK1 and its selectivity over JAK2.

| Target | IC50 (nM) | Selectivity (over JAK2) | Reference |

| JAK1 | 8.9 | ~52-fold | [7] |

| JAK2 | 463 | - | [7] |

Clinical Efficacy and Safety Data

This compound is currently under investigation in multiple clinical trials for various inflammatory and autoimmune conditions. The following tables summarize key efficacy and safety findings from Phase 2 and Phase 3 studies in hidradenitis suppurativa, vitiligo, and prurigo nodularis.

Hidradenitis Suppurativa (HS)

Phase 3 (STOP-HS1 & STOP-HS2 Trials) [6][11]

| Endpoint (Week 12) | This compound 45 mg | This compound 75 mg | Placebo |

| HiSCR50* Achievement (STOP-HS1) | 40.2% | 40.6% | 29.7% |

| HiSCR50* Achievement (STOP-HS2) | 42.3% | 42.3% | 28.6% |

| HiSCR75** Achievement | Greater proportion vs. placebo | Greater proportion vs. placebo | - |

| Reduction in Flares | Achieved | Achieved | - |

| >3-point decrease in Skin Pain NRS*** | Achieved | Achieved | - |

*Hidradenitis Suppurativa Clinical Response (HiSCR)50: ≥50% reduction from baseline in total abscess and inflammatory nodule count with no increase in abscesses or draining tunnels. **HiSCR75: ≥75% reduction in AN count. ***Numeric Rating Scale for skin pain.

The overall safety profile of this compound in these trials was consistent with previous data, with both doses being well-tolerated. No new safety signals were observed.[6][11]

Nonsegmental Vitiligo

Phase 2b Dose-Ranging Study (NCT04818346) [12][13]

| Endpoint (Week 24) | This compound 15 mg | This compound 45 mg | This compound 75 mg | Placebo |

| % Change from Baseline in T-VASI* | -19.1% | -17.8% | -15.7% | +2.3% |

| T-VASI50** Achievement | 10.5% | 15.2% | 5.6% | 3.0% |

| % Change from Baseline in F-VASI*** | -27.7% | -36.4% | -29.4% | -5.1% |

| F-VASI50**** Achievement | 18.4% | 45.5% | 27.8% | 9.1% |

*Total Vitiligo Area Scoring Index. **≥50% reduction from baseline in T-VASI. ***Facial Vitiligo Area Scoring Index. ****≥50% reduction from baseline in F-VASI.

This compound was generally well-tolerated through 52 weeks of treatment.[12]

Prurigo Nodularis (PN)

| Endpoint (Week 16) | This compound 15 mg | This compound 45 mg | This compound 75 mg | Placebo |

| ≥4-point Improvement in Itch NRS* (NRS4) | 36.1% | 44.4% | 54.1% | 8.1% |

| IGA Treatment Success** | 13.9% | 30.6% | 48.6% | 5.4% |

*Numeric Rating Scale for itch. **Investigator's Global Assessment score of 0 or 1 with a ≥2-grade improvement from baseline.

The most common treatment-emergent adverse events were headache, fatigue, and nasopharyngitis.[11]

Experimental Protocols

Representative Kinase Inhibition Assay (Biochemical)

The following protocol describes a representative method for determining the in vitro inhibitory activity of a compound like this compound against JAK1, based on commercially available assay kits.

Objective: To determine the IC50 value of a test compound for JAK1.

Materials:

-

Recombinant human JAK1 enzyme

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

Microplate reader capable of luminescence detection

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.

-

Reaction Setup:

-

Add a small volume of the diluted test compound to the wells of the microplate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

-

Add the master mix to all wells.

-

-

Enzyme Addition and Incubation:

-

Add the recombinant JAK1 enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

Reaction Termination and ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert the ADP generated into ATP. Incubate as per the manufacturer's instructions.

-

-

Signal Measurement: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

-

Data Analysis:

-

Subtract the background luminescence ("no enzyme" control) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Action

Caption: this compound inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent inflammatory gene transcription.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

Logical Relationship of this compound's Therapeutic Effect

Caption: The logical cascade from this compound administration to the ultimate therapeutic effect.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. incytemi.com [incytemi.com]

- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. ahajournals.org [ahajournals.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 10. raybiotech.com [raybiotech.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. JAK1 Kinase Enzyme System [promega.com]

- 13. Efficacy and safety of the oral Janus kinase 1 inhibitor this compound (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abcam.cn [abcam.cn]

Povorcitinib's JAK1 Selectivity: A Technical Overview for Drug Development Professionals

An In-depth Analysis of Povorcitinib (INCB054707), a Selective Janus Kinase 1 Inhibitor

This compound (also known as INCB054707) is an orally administered small-molecule Janus kinase 1 (JAK1) inhibitor currently under investigation for a range of inflammatory and autoimmune diseases, including hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][2] Its therapeutic potential stems from its targeted modulation of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[3][4][5] This technical guide provides a comprehensive analysis of this compound's JAK1 selectivity profile based on available preclinical data, outlines the general experimental methodologies used in its characterization, and visualizes its mechanism of action within the relevant signaling pathway.

Quantitative Selectivity Profile

This compound has demonstrated notable selectivity for JAK1 over other members of the Janus kinase family in in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight a significant preference for JAK1, suggesting a favorable therapeutic window by minimizing the inhibition of other JAK isoforms that could lead to off-target effects.

One key study reported an IC50 of 8.9 nM for JAK1 and 463 nM for JAK2, indicating a 52-fold greater selectivity for JAK1 over JAK2 .[6] Data from Incyte, the developing corporation, corroborates this selectivity with a reported 50-fold selectivity (ranging from 35- to 58-fold) in enzymatic assays and a greater than 16-fold selectivity in whole-blood assays.[7]

Currently, specific IC50 or Ki values for this compound against JAK3 and TYK2 are not publicly available in the reviewed literature. A complete profile against a broader panel of kinases would be necessary for a comprehensive understanding of its off-target activity.

Table 1: this compound IC50 Values and Selectivity Ratios

| Kinase | IC50 (nM) | Selectivity Ratio (JAKX IC50 / JAK1 IC50) |

| JAK1 | 8.9[6] | - |

| JAK2 | 463[6] | 52 |

| JAK3 | Data not available | Data not available |

| TYK2 | Data not available | Data not available |

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene expression.[3][4][5] this compound exerts its immunomodulatory effects by selectively inhibiting JAK1.

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences to either activate or repress the transcription of target genes involved in inflammation and immune cell function.

By inhibiting JAK1, this compound effectively blocks the phosphorylation and activation of downstream STATs, thereby interrupting the signaling cascade of numerous pro-inflammatory cytokines.

Experimental Protocols

While specific, detailed protocols for the preclinical characterization of this compound are not publicly available, this section outlines the general methodologies typically employed for determining the selectivity of JAK inhibitors.

Biochemical Kinase Assays (Enzymatic Assays)

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against purified enzymes. These assays measure the extent to which a compound can block the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC50 value of this compound against each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2).

General Protocol Outline:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

A suitable peptide or protein substrate (e.g., a synthetic peptide with a tyrosine residue).

-

Adenosine triphosphate (ATP), the phosphate donor.

-

This compound, serially diluted to a range of concentrations.

-

Assay buffer containing necessary salts and cofactors (e.g., MgCl2).

-

A detection system to quantify substrate phosphorylation (e.g., fluorescence, luminescence, or radioactivity-based).

-

-

Procedure:

-

The JAK enzyme, substrate, and varying concentrations of this compound are incubated together in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is measured using the chosen detection method.

-

-

Data Analysis:

-

The percentage of inhibition for each this compound concentration is calculated relative to a control reaction with no inhibitor.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme's activity, is determined by fitting the data to a dose-response curve.

-

Cellular Assays (Whole-Blood Assays)

Cellular assays are crucial for assessing a compound's activity in a more physiologically relevant environment. Whole-blood assays, for instance, measure the inhibition of cytokine-induced STAT phosphorylation in immune cells within a blood sample.

Objective: To determine the functional inhibitory potency of this compound on specific JAK-STAT signaling pathways in a cellular context.

General Protocol Outline:

-

Sample Collection and Preparation:

-

Fresh whole blood is collected from healthy donors.

-

The blood is treated with an anticoagulant (e.g., heparin).

-

-

Procedure:

-

Aliquots of whole blood are pre-incubated with varying concentrations of this compound.

-

A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-6 to stimulate JAK1/2-STAT3, or IFN-α to stimulate JAK1/TYK2-STAT1).

-

The samples are incubated to allow for cell signaling to occur.

-

Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow for intracellular staining.

-

-

Detection and Analysis:

-

The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).

-

The level of pSTAT in specific immune cell populations (e.g., T cells, monocytes) is quantified using flow cytometry.

-

The IC50 value is calculated based on the reduction of the cytokine-induced pSTAT signal at different this compound concentrations.

-

Summary and Future Directions

The available data robustly supports the classification of this compound as a selective JAK1 inhibitor, with a clear preference for JAK1 over JAK2. This selectivity is a key attribute that may translate to a favorable safety profile by sparing the inhibition of other JAK isoforms. However, a more complete understanding of its selectivity profile awaits the public disclosure of its activity against JAK3 and TYK2, as well as against a broader panel of kinases. Furthermore, the publication of detailed experimental protocols from the primary preclinical studies would provide greater context and allow for more direct comparisons with other JAK inhibitors in development. As this compound progresses through late-stage clinical trials, its demonstrated JAK1 selectivity will remain a cornerstone of its therapeutic rationale.

References

- 1. Incyte’s this compound Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]

- 2. investor.incyte.com [investor.incyte.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. investor.incyte.com [investor.incyte.com]

Povorcitinib's Engagement of the JAK-STAT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Povorcitinib (formerly INCB054707) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various inflammatory and autoimmune diseases.[1][2] Its mechanism of action centers on the modulation of the JAK-STAT signaling pathway, a critical conduit for cytokine and growth factor signaling that drives inflammatory responses.[3][4] This technical guide provides an in-depth overview of this compound's downstream signaling effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the core pathways and workflows.

Mechanism of Action: Targeting the JAK-STAT Signaling Cascade

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in transducing extracellular signals from cytokines and growth factors into intracellular responses. This process, known as the JAK-STAT signaling pathway, is integral to the regulation of immunity, inflammation, and hematopoiesis.[3][5] Over-activity of the JAK/STAT signaling pathway is believed to be a driving factor in the pathogenesis and progression of various inflammatory conditions.[4][6]

This compound exerts its therapeutic effects by selectively inhibiting JAK1.[1] This selectivity is crucial, as different JAK isoforms are associated with distinct signaling pathways. For instance, JAK1 is essential for interferon signaling, while JAK2 is critical for the signaling of various interleukins and growth factors, and JAK3 is predominantly associated with immune cell development.[3] By targeting JAK1, this compound effectively disrupts the signaling of pro-inflammatory cytokines implicated in autoimmune diseases.[7][8]

The binding of a cytokine to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the intracellular domain of the cytokine receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation and immune responses.[5][9]

This compound, by inhibiting JAK1, prevents the phosphorylation and activation of downstream STAT proteins, thereby attenuating the inflammatory cascade.[9]

Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of JAK1 leads to the modulation of several downstream signaling pathways. Transcriptomic and proteomic analyses of patients with hidradenitis suppurativa (HS) treated with this compound have revealed significant changes in gene and protein expression related to inflammation.[5][8]

Key downstream effects include:

-

Downregulation of JAK/STAT-regulated transcripts: this compound treatment results in the reduced expression of genes known to be regulated by the JAK/STAT pathway.[9][10]

-

Modulation of TNF-α and TGF-β signaling: The drug impacts JAK/STAT signaling transcripts that are downstream of Tumor Necrosis Factor-alpha (TNF-α) signaling, as well as those regulated by Transforming Growth Factor-beta (TGF-β).[8][10]

-

Reversal of disease-associated gene signatures: In patients with HS, this compound has been shown to reverse the gene expression patterns associated with lesional skin.[5][9]

Caption: this compound's mechanism of action on the JAK-STAT signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data on this compound's potency and clinical efficacy.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Selectivity (fold) | Source |

| JAK1 | 8.9 | 52x vs JAK2 | [3] |

| JAK2 | 463 | - | [3] |

| JAK1 (whole blood) | ~600 | >16x vs JAK2 | |

| JAK2 (whole blood) | >10,000 | - |

Table 2: Clinical Efficacy of this compound in Hidradenitis Suppurativa (Phase 3, STOP-HS1 & STOP-HS2 Trials)

| Endpoint | Dose | STOP-HS1 | STOP-HS2 | Placebo (HS1) | Placebo (HS2) |

| HiSCR50 at Week 12 (%) | 45 mg | 40.2 | 42.3 | 29.7 | 28.6 |

| 75 mg | 40.6 | 42.3 | 29.7 | 28.6 | |

| HiSCR50 at Week 24 (%) | 45 mg | 52.9 - 64.0 | - | - | - |

| 75 mg | 50.0 - 62.7 | - | - | - |

HiSCR50: Hidradenitis Suppurativa Clinical Response 50, defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule count with no increase from baseline in abscess or draining tunnel count.

Experimental Protocols

This section details the methodologies used in key experiments to elucidate this compound's effects on downstream signaling.

Transcriptomic Analysis of Skin Biopsies

Objective: To evaluate the effect of this compound on gene expression in lesional skin of patients with hidradenitis suppurativa.

Methodology:

-

Sample Collection: Lesional skin punch biopsies (4 mm) are taken from active HS lesions at baseline and after a specified treatment period (e.g., 8 weeks).[8]

-

RNA Extraction and Sequencing: Total RNA is extracted from the biopsy samples. RNA sequencing (RNA-seq) is then performed to quantify the abundance of RNA transcripts.[8]

-

Data Analysis:

-

Differential Gene Expression: A paired t-test is used to identify differentially expressed genes (DEGs) between baseline and post-treatment samples. Significance is typically defined by a p-value < 0.05 and an absolute fold change > 1.5.[9]

-

Gene Set Enrichment Analysis (GSEA): GSEA is performed to determine whether a priori defined sets of genes show statistically significant, concordant differences between baseline and post-treatment samples. This helps to identify the biological pathways that are most affected by this compound treatment.[8]

-

Proteomic Analysis of Blood Samples

Objective: To assess the impact of this compound on the levels of circulating proteins implicated in the pathophysiology of inflammatory diseases.

Methodology:

-

Sample Collection: Blood samples are collected at baseline and at various time points during treatment (e.g., Week 4 and Week 8).[8]

-

Protein Quantification: Proteomic analysis is conducted using a high-throughput platform such as the Olink Normalized Protein eXpression (NPX) platform. This technology uses a proximity extension assay to measure the levels of a large panel of proteins simultaneously.[9]

-

Statistical Analysis: A paired t-test is used to identify differentially expressed proteins (DEPs) between baseline and post-treatment time points. A false discovery rate (FDR) < 0.05 is typically used to define statistical significance.[9]

Caption: A generalized workflow for transcriptomic and proteomic analysis.

STAT Phosphorylation Assay (Illustrative Protocol)

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.

Methodology (based on a generic flow cytometry protocol):

-

Cell Culture and Starvation: A relevant cell line (e.g., primary T cells) is cultured. Prior to the assay, cells are starved of cytokines for a period (e.g., 2 days) to reduce baseline STAT phosphorylation.

-

This compound Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Cytokine Stimulation: Cells are then stimulated with a pro-inflammatory cytokine (e.g., IL-2, IL-6) for a short period (e.g., 15 minutes) to induce STAT phosphorylation.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde to preserve the phosphorylation state of proteins, followed by permeabilization with methanol to allow intracellular antibody staining.

-

Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1, anti-pSTAT5).

-

Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified by flow cytometry, measuring the fluorescence intensity of the stained cells.

-

Data Analysis: The percentage of cells with phosphorylated STAT or the mean fluorescence intensity is determined for each treatment condition. IC50 values for the inhibition of STAT phosphorylation can then be calculated.

Conclusion

This compound is a selective JAK1 inhibitor that effectively modulates the JAK-STAT signaling pathway, a key driver of inflammation in numerous autoimmune diseases. By inhibiting JAK1, this compound reduces the phosphorylation of downstream STAT proteins, leading to a dampening of the inflammatory response. This is evidenced by the downregulation of inflammatory gene and protein expression observed in clinical studies. The quantitative data on its potency and clinical efficacy, coupled with a deeper understanding of its impact on downstream signaling pathways, underscore its potential as a targeted therapy for a range of inflammatory conditions. Further research will continue to elucidate the full spectrum of this compound's molecular interactions and its long-term therapeutic benefits.

References

- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies [mdpi.com]

- 3. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. incytemi.com [incytemi.com]

- 8. This compound for Hidradenitis Suppurativa · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7tmantibodies.com [7tmantibodies.com]

The Discovery and Development of Povorcitinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Povorcitinib (INCB054707) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1] Its development by Incyte Corporation represents a targeted therapeutic approach for a variety of autoimmune and inflammatory diseases.[2] By selectively modulating JAK1-mediated cytokine signaling, this compound aims to address the underlying inflammatory pathways in conditions with significant unmet medical needs.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Introduction to this compound

This compound is an investigational drug currently in late-stage clinical development for the treatment of several dermatological conditions, including hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[3] It is also being explored for other immune-mediated disorders such as asthma and chronic spontaneous urticaria.[3] The rationale for its development stems from the understanding that dysregulation of the JAK-STAT signaling pathway is a key driver of inflammation in many autoimmune diseases.[2] this compound's targeted inhibition of JAK1 is designed to offer a favorable efficacy and safety profile by sparing other JAK isoforms, particularly JAK2, which is crucial for hematopoiesis.[2]

Discovery and Medicinal Chemistry

The discovery of this compound was the result of a strategic medicinal chemistry effort aimed at identifying a potent and selective JAK1 inhibitor with favorable pharmacokinetic properties. The starting point for this endeavor was a low molecular weight phenyl amide scaffold.[2]

Key innovations in the medicinal chemistry strategy included:

-

Target Selectivity: It was hypothesized that subtle differences in the P-loop region between JAK1 and JAK2 could be exploited to achieve selectivity. The P-loop of JAK1 is retracted relative to JAK2, creating a small lipophilic groove. This structural difference was targeted to accommodate specific chemical moieties that would favor binding to JAK1.[2]

-

Improved Pharmacokinetics: A significant breakthrough was the incorporation of an intramolecular hydrogen bond, which increased the molecule's permeability and absorption, leading to an improved pharmacokinetic profile across multiple species.[4]

-

Novel Hinge Binding Motif: Subsequent iterations led to the discovery of a di-methylated pyrazole ring as a novel and efficient hinge-binding motif. This modification not only enhanced the pharmacokinetic profile but also unexpectedly increased JAK1 selectivity.[2]

These cumulative innovations ultimately led to the identification of this compound (INCB054707) as a clinical candidate.[2]

Mechanism of Action

This compound is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is a critical mediator of inflammatory responses initiated by various cytokines and growth factors. By binding to the ATP-binding site of JAK1, this compound blocks its kinase activity, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes. The selectivity of this compound for JAK1 over other JAK isoforms, such as JAK2, is a key feature of its design, intended to minimize off-target effects.[2]

Caption: this compound inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent gene transcription.

Preclinical Development

In Vitro Studies

The selectivity of this compound for JAK1 was established through in vitro enzymatic assays. These assays demonstrated that this compound has a significantly higher affinity for JAK1 compared to JAK2.

Table 1: In Vitro Selectivity of this compound

| Kinase | IC50 (nM) | Selectivity (JAK2/JAK1) | Reference |

| JAK1 | 8.9 | ~52-fold | [5] |

| JAK2 | 463 | [5] |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Assays

The functional consequence of JAK1 inhibition by this compound was assessed in cellular assays that measured the phosphorylation of STAT proteins in response to cytokine stimulation. These assays confirmed that this compound effectively blocks the signaling pathways downstream of JAK1.

Experimental Protocol: STAT Phosphorylation Assay (General Methodology)

A more detailed, specific protocol for this compound is not publicly available. However, a general method for assessing STAT phosphorylation via flow cytometry is as follows:

-

Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured and then stimulated with a cytokine known to signal through the JAK1 pathway (e.g., interferon-alpha).

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control prior to cytokine stimulation.

-

Cell Fixation and Permeabilization: Following stimulation, cells are fixed with a crosslinking agent (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., methanol) to allow for intracellular antibody staining.

-

Antibody Staining: The permeabilized cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., phospho-STAT1).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the level of STAT phosphorylation in the presence and absence of the inhibitor. The data is used to determine the IC50 of the compound for inhibiting STAT phosphorylation.[6]

Animal Models

The in vivo efficacy of this compound was evaluated in a preclinical mouse model of systemic lupus erythematosus (SLE), a disease characterized by IFN-driven inflammation. In this model, this compound demonstrated a dose-dependent reduction in the incidence and severity of cutaneous lesions, as well as a reduction in lymphoid tissue and spleen enlargement.[5]

Experimental Protocol: Murine Model of Systemic Lupus Erythematosus

-

Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE, were used.[5]

-

Treatment: At 11 weeks of age, mice were randomized to receive twice-daily oral doses of this compound (10, 30, or 90 mg/kg) or a vehicle control (0.5% methylcellulose) for 10 weeks.[5]

-

Efficacy Assessment: Efficacy was determined by weekly scoring of skin lesions, lymph node size, and proteinuria. At the end of the study, tissues were collected for histopathological analysis, and serum was collected for pharmacokinetic analysis and measurement of autoantibodies.[5]

Pharmacokinetics and ADME

Preclinical studies indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability. The medicinal chemistry strategy of incorporating an intramolecular hydrogen bond was crucial in improving the absorption and permeability of the molecule.[4] Further detailed ADME (Absorption, Distribution, Metabolism, and Excretion) data from preclinical studies are not extensively published.

Clinical Development

This compound is currently in Phase 3 clinical trials for several dermatological indications. The clinical development program is designed to evaluate the efficacy, safety, and tolerability of this compound in its target patient populations.

Caption: A simplified workflow of the discovery and development of this compound.

Phase 2 Clinical Trials

Phase 2 studies were conducted to establish proof-of-concept and to determine the optimal dose range for this compound in various indications.

Table 2: Summary of Phase 2 Clinical Trial Results for this compound

| Indication | Trial Design | Key Efficacy Endpoints & Results | Reference |

| Hidradenitis Suppurativa | Randomized, double-blind, placebo-controlled, dose-ranging | Primary Endpoint: Change from baseline in abscess and inflammatory nodule (AN) count at Week 16. Significant reductions were observed in the this compound groups compared to placebo. | [7] |

| Vitiligo | Randomized, double-blind, placebo-controlled, dose-ranging | Primary Endpoint: Percentage change from baseline in Total Vitiligo Area Scoring Index (T-VASI) at Week 24. This compound showed significant improvements in T-VASI compared to placebo. | |

| Prurigo Nodularis | Randomized, double-blind, placebo-controlled, dose-ranging | Primary Endpoint: Proportion of patients with a ≥4-point improvement in itch Numerical Rating Scale (NRS) score at Week 16. A significantly higher proportion of patients in the this compound groups achieved this endpoint compared to placebo. | [8] |

Phase 3 Clinical Trials

Based on the promising results from the Phase 2 trials, this compound has advanced to Phase 3 clinical development for hidradenitis suppurativa, vitiligo, and prurigo nodularis. These pivotal trials are designed to confirm the efficacy and safety of this compound in larger patient populations.[3]

Experimental Protocol: Phase 3 Clinical Trial for Hidradenitis Suppurativa (STOP-HS1 and STOP-HS2)

-

Study Design: Two identical, randomized, double-blind, placebo-controlled studies.[9]

-

Participants: Adult patients with moderate-to-severe hidradenitis suppurativa.[9]

-

Treatment: Patients are randomized to receive one of two doses of this compound or a placebo once daily for a 12-week placebo-controlled period, followed by a long-term extension.[9]

-

Primary Endpoint: The proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction in the total abscess and inflammatory nodule count with no increase in abscesses or draining tunnels from baseline.[9]

-

Secondary Endpoints: Include assessments of skin pain, flare-ups, and higher thresholds of clinical response (e.g., HiSCR75).[9]

Caption: A schematic of the Phase 3 clinical trial design for this compound in hidradenitis suppurativa.

Conclusion

This compound is a promising, selective JAK1 inhibitor that has demonstrated significant potential in the treatment of various inflammatory and autoimmune diseases. Its discovery was driven by a well-designed medicinal chemistry strategy that successfully balanced potency, selectivity, and pharmacokinetic properties. The ongoing Phase 3 clinical trials will provide a more definitive assessment of its efficacy and safety profile and could lead to a new and valuable oral treatment option for patients with challenging dermatological conditions.

References

- 1. This compound - Incyte Corporation - AdisInsight [adisinsight.springer.com]

- 2. Discovery of this compound (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]

- 3. scholarsinmedicine.com [scholarsinmedicine.com]

- 4. incytemi.com [incytemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]

- 7. pure.psu.edu [pure.psu.edu]

- 8. dermatologytimes.com [dermatologytimes.com]

- 9. Incyte’s this compound Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]

Povorcitinib: A Technical Guide to a Novel JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Povorcitinib (formerly INCB054707) is an orally administered, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1] By modulating the JAK/STAT signaling pathway, which is crucial for mediating inflammatory and immune responses, this compound is under investigation as a therapeutic agent for a variety of autoimmune and inflammatory skin conditions.[1][2] Over-activity of this pathway is believed to be a key driver in the pathogenesis of diseases like hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and a summary of key experimental and clinical findings.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule containing pyrazole, pyridine, and azetidine rings.[] Its structure is fundamental to its high-affinity binding and selective inhibition of the JAK1 enzyme.[]

Chemical Identity

The chemical identifiers and molecular structure of this compound are summarized below.

| Identifier | Value | Citation |

| IUPAC Name | 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide | [4][5] |

| CAS Number | 1637677-22-5 | [4][6] |

| Molecular Formula | C23H22F5N7O | [4][6] |

| SMILES | CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N--INVALID-LINK--C(F)(F)F)F)CC#N | [4][6] |

| InChI Key | MSGYSFWCPOBHEV-AWEZNQCLSA-N | [] |

Physicochemical Properties

Key physicochemical properties of this compound are detailed in the following table. The molecule is a solid at room temperature and shows good solubility in organic solvents like DMSO.[][6]

| Property | Value | Citation |

| Molecular Weight | 507.47 g/mol | [6][7] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 179-182 °C | [] |

| Solubility | Soluble in DMSO (up to 250 mg/mL), ethanol; sparingly soluble in water | [][6][8] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [6][9] |

Pharmacology and Mechanism of Action

This compound is a selective JAK1 inhibitor.[1] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.[2]

Mechanism of Action: JAK/STAT Pathway Inhibition

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target inflammatory genes.[10] this compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby blocking this signaling cascade and reducing the production of pro-inflammatory mediators.[10]

References

- 1. scholarsinmedicine.com [scholarsinmedicine.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C23H22F5N7O | CID 86280672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 8. glpbio.com [glpbio.com]

- 9. abmole.com [abmole.com]

- 10. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

Povorcitinib's Inhibition of IFN-γ Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Povorcitinib (INCB054707) is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical component in the cellular response to a multitude of cytokines and growth factors, playing a pivotal role in inflammation and immune responses.[2] Over-activity of the JAK/STAT pathway is believed to be a driving force behind the pathogenesis of various inflammatory and autoimmune diseases.[3][4] this compound's targeted inhibition of JAK1 modulates the signaling of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ), which is a key mediator in numerous autoimmune and inflammatory conditions. This technical guide provides an in-depth overview of this compound's mechanism of action with a specific focus on its inhibition of the IFN-γ signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The binding of IFN-γ to its receptor (IFNGR) triggers the activation of associated Janus kinases, primarily JAK1 and JAK2. This activation cascade leads to the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 1 (STAT1). Once in the nucleus, phosphorylated STAT1 (pSTAT1) binds to specific DNA sequences to regulate the transcription of IFN-γ-inducible genes, which are central to the inflammatory response.[5][6]

This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby disrupting this signaling cascade at a critical juncture. By blocking the phosphorylation and subsequent activation of STAT1, this compound effectively dampens the cellular response to IFN-γ.[1] This targeted approach is anticipated to reduce the inflammation and other pathological manifestations associated with excessive IFN-γ activity in various disease states.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes key quantitative data regarding its potency and selectivity.

| Assay Type | Target | IC50 (nM) | Selectivity (over JAK2) | Reference |

| Biochemical Assay | JAK1 | 8.9 | 52-fold | [1] |

| Biochemical Assay | JAK2 | 463 | - | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physiciansweekly.com [physiciansweekly.com]

- 4. pharmexec.com [pharmexec.com]

- 5. Activation of the JAK/STAT-1 Signaling Pathway by IFN-γ Can Down-Regulate Functional Expression of the MHC Class I-Related Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the JAK/STAT-1 signaling pathway by IFN-gamma can down-regulate functional expression of the MHC class I-related neonatal Fc receptor for IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

Povorcitinib's Attenuation of TNF-α Pathways: A Technical Deep Dive

For Immediate Release

WILMINGTON, Del. – Incyte's selective Janus kinase 1 (JAK1) inhibitor, Povorcitinib (INCB054707), demonstrates a significant modulatory effect on the tumor necrosis factor-alpha (TNF-α) signaling pathway, a key driver of inflammation in numerous autoimmune diseases. This in-depth guide elucidates the mechanism of action, presents key experimental findings, and provides detailed protocols for researchers in drug development and immunology.

Executive Summary

This compound, by selectively targeting JAK1, interferes with the downstream signaling cascades of various pro-inflammatory cytokines, including the potent inflammatory mediator TNF-α. Clinical and preclinical data reveal that this compound treatment leads to a transcriptomic downregulation of genes mediated by the TNF-α/NF-κB signaling axis. This guide provides a comprehensive overview of the current understanding of this compound's interaction with TNF-α pathways, supported by quantitative data from clinical trials and detailed experimental methodologies.

Introduction: The Intersection of JAK1 Inhibition and TNF-α Signaling

TNF-α is a pleiotropic cytokine central to the inflammatory response in a host of autoimmune disorders.[1][2] Its signaling is primarily mediated through two receptors, TNFR1 and TNFR2, which trigger intracellular cascades leading to the activation of transcription factors such as NF-κB and AP-1.[3][4] This, in turn, drives the expression of a wide array of inflammatory genes.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling hub for numerous cytokines and growth factors.[5][6] this compound is a selective inhibitor of JAK1, with approximately 52-fold greater selectivity for JAK1 over JAK2.[6][7] By inhibiting JAK1, this compound effectively dampens the signaling of cytokines that rely on this pathway, thereby exerting its anti-inflammatory effects. While TNF-α primarily signals through non-JAK-dependent pathways to activate NF-κB, there is significant crosstalk between the TNF-α and JAK/STAT signaling networks. This compound's influence on the TNF-α pathway appears to be primarily through the modulation of downstream gene expression and potentially through indirect effects on the inflammatory milieu.

Mechanism of Action: this compound's Impact on TNF-α-Mediated Gene Expression

This compound's primary mechanism in attenuating the TNF-α pathway is through the inhibition of JAK1, which in turn modulates the expression of genes that are downstream targets of TNF-α signaling. Studies in patients with hidradenitis suppurativa (HS), a chronic inflammatory skin condition where TNF-α plays a significant role, have shown that this compound treatment leads to the downregulation of genes regulated by NF-κB in response to TNF-α.[6]

Quantitative Data from Preclinical and Clinical Studies

While direct in vitro data on this compound's IC50 for TNF-α production is not publicly available, preclinical and clinical studies provide valuable insights into its dose-dependent effects on TNF-α-related pathways and other inflammatory markers.

Preclinical Data

A study in a Down Syndrome mouse model demonstrated that oral administration of this compound (60 mg/kg, twice daily for 16 days) significantly reduced serum levels of TNF-α, as well as other pro-inflammatory cytokines.[8]

Table 1: Effect of this compound on Serum Cytokine Levels in a Mouse Model [8]

| Cytokine | Treatment Group | Outcome |

| TNF-α | This compound (60 mg/kg) | Significant reduction in serum levels |

| MCP-1 | This compound (60 mg/kg) | Significant reduction in serum levels |

| IP-10 | This compound (60 mg/kg) | Significant reduction in serum levels |

| IFN-γ | This compound (60 mg/kg) | Significant reduction in serum levels |

Clinical Data: Hidradenitis Suppurativa (HS) Phase 2 and 3 Trials

Phase 2 and 3 clinical trials in patients with moderate-to-severe HS have provided extensive data on the clinical efficacy of this compound at various doses. The primary endpoints in these studies often include the Hidradenitis Suppurativa Clinical Response (HiSCR), which measures the reduction in abscesses and inflammatory nodules.[1][9][10] These clinical outcomes are indicative of a reduction in underlying inflammation, to which TNF-α is a major contributor.

Table 2: Clinical Efficacy of this compound in Hidradenitis Suppurativa (Phase 3, STOP-HS1 Trial, Week 12) [11]

| Treatment Group | HiSCR50 Response Rate | Placebo Response Rate | P-value |

| This compound 45 mg QD | 40.2% | 29.7% | P=0.0191 |

| This compound 75 mg QD | 40.6% | 29.7% | P=0.0163 |

HiSCR50: ≥50% reduction from baseline in total abscess and inflammatory nodule count with no increase from baseline in abscess or draining tunnel count.

Proteomic analyses from Phase 2 studies in HS patients showed a dose-dependent modulation of several proteins implicated in the pathophysiology of the disease.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on TNF-α pathways.

Transcriptomic Analysis of Skin Biopsies (RNA-seq)

This protocol is based on the methodology described in the Phase 2 studies of this compound in hidradenitis suppurativa.[6][8]

Objective: To evaluate the effect of this compound on gene expression in lesional skin of HS patients.

Methodology:

-

Sample Collection: 4-mm punch biopsies are taken from the edge of an active inflammatory lesion at baseline and after a specified treatment period (e.g., 8 weeks).

-

RNA Extraction: Total RNA is extracted from the biopsy tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Library Preparation and Sequencing: RNA sequencing libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Raw sequencing reads are processed to remove adapters and low-quality bases.

-

The cleaned reads are aligned to the human reference genome (e.g., GRCh38).

-

Gene expression is quantified by counting the number of reads mapping to each gene.

-

Differential gene expression analysis is performed between baseline and post-treatment samples, as well as between this compound and placebo groups.

-

Gene set enrichment analysis (GSEA) is used to identify signaling pathways that are significantly altered by this compound treatment, with a focus on TNF-α and NF-κB-related gene sets.

-

Proteomic Analysis of Blood Samples

This protocol is based on the methodology used in the Phase 2 studies of this compound in HS, which employed the Olink platform.[8]

Objective: To identify and quantify changes in protein biomarkers in the serum of HS patients treated with this compound.

Methodology:

-

Sample Collection: Whole blood is collected from patients at baseline and at specified time points during treatment (e.g., Week 4 and Week 8). Serum is separated by centrifugation and stored at -80°C until analysis.

-

Proximity Extension Assay (PEA): The Olink Proximity Extension Assay technology is used for high-throughput multiplex immunoassay.

-

A pair of oligonucleotide-labeled antibodies (probes) binds to the target protein in the sample.

-

When the two probes are in close proximity, their DNA oligonucleotides hybridize.

-

A DNA polymerase extends the hybridized oligonucleotides, creating a unique DNA reporter sequence.

-

This reporter sequence is then quantified by real-time PCR.

-

-

Data Analysis:

-

The raw PCR data is normalized to generate Normalized Protein eXpression (NPX) values, which are on a log2 scale.

-

Statistical analysis is performed to identify proteins that are differentially expressed between baseline and post-treatment, and between this compound and placebo groups.

-

The identified protein changes are correlated with clinical outcomes and transcriptomic data to provide a comprehensive understanding of this compound's mechanism of action.

-

Conclusion

This compound, a selective JAK1 inhibitor, exerts a significant modulatory effect on the TNF-α pathway, primarily by downregulating the expression of TNF-α-mediated inflammatory genes. This is supported by transcriptomic and proteomic data from clinical trials in inflammatory diseases such as hidradenitis suppurativa. While direct in vitro evidence quantifying the inhibition of TNF-α production is still emerging, the available data strongly suggest that this compound's therapeutic efficacy is, in part, attributable to its ability to quell the inflammatory cascade initiated by TNF-α. Further research into the precise molecular interactions between this compound and the TNF-α signaling network will continue to refine our understanding and guide the development of targeted therapies for autoimmune and inflammatory disorders.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Olink proteomics and lipidomics analysis of serum from patients infected with non-tuberculous mycobacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic effects of interleukin-4 or interleukin-13 and tumor necrosis factor-alpha on eosinophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies [mdpi.com]

- 6. Native LDL potentiate TNF alpha and IL-8 production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking the Mechanisms of Hidradenitis Suppurativa: Inflammation and miRNA Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]

- 9. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor necrosis factor-alpha (TNF-alpha) potently enhances in vitro macrophage production from primitive murine hematopoietic progenitor cells in combination with stem cell factor and interleukin-7: novel stimulatory role of p55 TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hidradenitis Suppurativa: A Systematic Review Integrating Inflammatory Pathways Into a Cohesive Pathogenic Model - PMC [pmc.ncbi.nlm.nih.gov]

Povorcitinib and TGF-beta signaling crosstalk

An In-depth Technical Guide on the Crosstalk Between Povorcitinib and Transforming Growth Factor-Beta (TGF-β) Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (INCB054707) is an investigational, oral, selective Janus kinase 1 (JAK1) inhibitor currently under evaluation in phase 3 clinical trials for several inflammatory and autoimmune conditions, including hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[1] The JAK-STAT pathway, which this compound targets, is a critical signaling cascade for numerous pro-inflammatory cytokines.[2] Concurrently, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of diverse cellular processes, including cell growth, differentiation, immune modulation, and tissue homeostasis.[3][4] While traditionally viewed as distinct, emerging evidence points to significant crosstalk between the JAK-STAT and TGF-β pathways.

This technical guide provides a detailed exploration of this intersection, focusing on the mechanism of action of this compound and its potential to modulate TGF-β-mediated responses. We will review the core signaling pathways, present quantitative data from recent clinical trials, detail relevant experimental protocols, and visualize the complex molecular interactions.

The JAK-STAT Signaling Pathway and this compound's Mechanism of Action

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling mechanism for a wide range of cytokines and growth factors involved in immunity and inflammation.[2] The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[5]

This compound is a selective inhibitor of JAK1.[1] By blocking the activity of the JAK1 enzyme, this compound disrupts the signaling of various pro-inflammatory cytokines believed to drive the pathogenesis of diseases like hidradenitis suppurativa, vitiligo, and prurigo nodularis.[6][7]

Caption: this compound inhibits the JAK1-STAT signaling pathway.

The TGF-β Signaling Pathway

TGF-β is a pleiotropic cytokine that regulates a vast number of cellular functions.[8] Its signaling is initiated by the binding of a TGF-β ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1).[3][9] This activated receptor complex propagates the signal through two main branches:

-

Canonical (SMAD-dependent) Pathway: The activated TGFBR1 phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus to regulate the expression of target genes involved in processes like fibrosis and immune suppression.[3][4]

-

Non-Canonical (SMAD-independent) Pathways: TGF-β receptors can also activate other signaling cascades, including various mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), PI3K/AKT, and Rho-like GTPases.[10] These pathways contribute to the diverse and context-dependent effects of TGF-β.

TGF-β has a dual role in immunity; it is a potent suppressor of inflammation and key for immune tolerance, but under certain conditions, such as in the presence of IL-6, it can promote the differentiation of pro-inflammatory Th17 cells.[11]

Caption: Canonical and non-canonical TGF-β signaling pathways.

Crosstalk Between this compound-Targeted JAK-STAT and TGF-β Signaling

The interaction between the JAK-STAT and TGF-β pathways is bidirectional and complex, representing a critical node in the regulation of inflammation and fibrosis.

-

TGF-β Activates the JAK-STAT Pathway: TGF-β can directly activate the JAK-STAT axis as part of its non-canonical signaling. It has been reported that JAK1 is a constitutive TGFβRI binding protein and is required for the rapid, SMAD-independent phosphorylation of STATs following TGF-β stimulation.[12] In fibroblasts, TGF-β stimulation can induce JAK2 expression and phosphorylation, leading to the activation of STAT3, which mediates fibrogenic effects.[10] This indicates that TGF-β can utilize the JAK-STAT pathway to execute some of its functions.

-

JAK-STAT Signaling Modulates the TGF-β Pathway: The JAK-STAT pathway can, in turn, influence TGF-β/SMAD signaling. For instance, STAT3 can selectively interact with SMAD3 to either enhance or antagonize TGF-β signaling, depending on the cellular context. Furthermore, studies using JAK inhibitors have provided direct evidence of this regulation. Inhibition of JAK2 with AG-490 was shown to prevent high glucose-induced increases in both TGF-β and fibronectin synthesis in mesangial cells.[5] Similarly, the JAK inhibitor baricitinib was found to attenuate fibrosis by regulating the crosstalk between the JAK2 and TGF-β1 signaling pathways.

-

This compound's Impact on TGF-β-Regulated Genes: Crucially, transcriptomic analyses from a phase 2 study of this compound in patients with hidradenitis suppurativa provided direct evidence of this crosstalk. Treatment with this compound was associated with the downregulation of multiple inflammatory signaling markers, including genes known to be regulated by TGF-β.[13][14] This suggests that by inhibiting JAK1, this compound can modulate the downstream effects of the TGF-β pathway, potentially contributing to its therapeutic efficacy in inflammatory and fibrotic conditions.

Caption: Bidirectional crosstalk between JAK-STAT and TGF-β pathways.

Quantitative Data from this compound Clinical Trials

The clinical development program for this compound has generated substantial quantitative data across several inflammatory skin diseases where TGF-β is implicated.

Table 1: this compound Efficacy in Hidradenitis Suppurativa (Phase 3 - 12 Weeks)

Data from the STOP-HS1 and STOP-HS2 trials highlight the efficacy of this compound in achieving Hidradenitis Suppurativa Clinical Response (HiSCR50), defined as a ≥50% reduction in total abscess and inflammatory nodule count with no increase in abscesses or draining tunnels.[15][16][17]

| Study | Treatment Group | HiSCR50 Response Rate | Placebo Response Rate |

| STOP-HS1 | This compound 45 mg | 40.2% | 29.7% |

| This compound 75 mg | 40.6% | 29.7% | |

| STOP-HS2 | This compound 45 mg | 42.3% | 28.6% |

| This compound 75 mg | 42.3% | 28.6% |

In a phase 2 study, RNA-seq analysis of lesional skin biopsies revealed that the 30 mg dose of this compound resulted in 1082 differentially expressed genes between baseline and Week 8.[14] Notably, these impacted genes included those regulated by TGF-β signaling, providing a molecular link between this compound's mechanism and the TGF-β pathway.[13][14]

Table 2: this compound Efficacy in Vitiligo (Phase 2 - 24 Weeks)

The primary endpoint was the percentage change from baseline in the total Vitiligo Area Scoring Index (T-VASI).[18][19]

| Treatment Group | Mean % Change in T-VASI | Placebo Mean % Change |

| This compound 15 mg | -19.1% | +2.3% |

| This compound 45 mg | -17.8% | +2.3% |

| This compound 75 mg | -15.7% | +2.3% |

Table 3: this compound Efficacy in Prurigo Nodularis (Phase 2 - 16 Weeks)

The primary endpoint was the proportion of patients achieving at least a 4-point improvement in the Itch Numerical Rating Scale (NRS4).[20]

| Treatment Group | Proportion Achieving NRS4 | Placebo Proportion |

| This compound 15 mg | 36.1% | 11.1% |

| This compound 45 mg | 44.4% | 11.1% |

| This compound 75 mg | 54.1% | 11.1% |

Experimental Protocols for Investigating Crosstalk

To further elucidate the molecular mechanisms of the this compound-TGF-β crosstalk, a series of in vitro experiments can be employed.

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of signaling crosstalk.

Detailed Methodologies

-

Cell Culture and Stimulation:

-

Cell Lines: Use primary human dermal fibroblasts or human epidermal keratinocytes.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for fibroblasts) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Serum Starvation: Prior to stimulation, starve cells in serum-free media for 12-24 hours to reduce baseline signaling activity.

-

Treatment: Pre-treat cells with this compound (e.g., 10-1000 nM) or vehicle (DMSO) for 1-2 hours. Subsequently, stimulate with recombinant human TGF-β1 (e.g., 5 ng/mL) for various time points (e.g., 15 minutes for phosphorylation events, 24-48 hours for gene expression changes).

-

-

Western Blotting for Protein Phosphorylation and Expression:

-

Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include: anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, anti-phospho-SMAD2, anti-phospho-SMAD3, anti-SMAD2/3, and anti-α-SMA. Use anti-β-actin as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

RNA Extraction and cDNA Synthesis: Extract total RNA using a TRIzol-based method or a commercial kit. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

-

PCR Reaction: Perform qRT-PCR using a SYBR Green master mix on a real-time PCR system.

-

Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

-

Conclusion

The relationship between this compound and TGF-β signaling is an exemplary case of intricate pathway crosstalk in immunology and drug development. Evidence strongly suggests that the JAK-STAT and TGF-β pathways are not isolated cascades but are deeply intertwined. TGF-β can directly activate JAK1-STAT signaling, while the JAK-STAT pathway, in turn, modulates TGF-β's transcriptional output.

The clinical and transcriptomic data for this compound, particularly in hidradenitis suppurativa, indicate that its therapeutic effects may extend beyond the canonical inhibition of cytokine signaling to include the modulation of TGF-β-regulated processes.[14] This dual activity on two major signaling hubs involved in inflammation and fibrosis positions JAK1 inhibition as a compelling therapeutic strategy. Further investigation using the protocols outlined here will be crucial to fully dissect these interactions and leverage this knowledge for the development of targeted therapies for a host of complex diseases.

References

- 1. scholarsinmedicine.com [scholarsinmedicine.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. TGF-β Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]

- 7. emjreviews.com [emjreviews.com]

- 8. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Anti- and Pro-inflammatory Roles of TGF-β, IL-10, and IL-22 In Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transforming Growth Factor-β (TGF-β) Directly Activates the JAK1-STAT3 Axis to Induce Hepatic Fibrosis in Coordination with the SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. xtalks.com [xtalks.com]

- 16. Incyte’s this compound Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]

- 17. dermatologytimes.com [dermatologytimes.com]

- 18. Efficacy and safety of the oral Janus kinase 1 inhibitor this compound in patients with extensive vitiligo in a phase 2, randomized, double-blinded, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dermatologytimes.com [dermatologytimes.com]

- 20. This compound Shows Efficacy and Safety in Patients with Prurigo Nodularis - - PracticalDermatology [practicaldermatology.com]

Povorcitinib Target Validation in Autoimmune Disease: A Technical Guide

Introduction

Povorcitinib (also known as INCB54707) is an investigational, orally administered, small-molecule inhibitor of Janus kinase 1 (JAK1) developed by Incyte Corporation.[1][2] As a selective JAK1 inhibitor, this compound is designed to modulate the signaling of pro-inflammatory cytokines that are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3] Over-activity of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key driver of inflammation in conditions such as hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis (PN).[4][5] By selectively targeting JAK1, this compound aims to dampen the hyperactive immune responses characteristic of these diseases while potentially mitigating side effects associated with broader JAK inhibition.[3][6] This technical guide provides an in-depth overview of the target validation for this compound, summarizing its mechanism of action, preclinical validation methodologies, and extensive clinical trial data across several autoimmune indications.

Mechanism of Action: The JAK1-STAT Signaling Pathway

The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[3] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.

This compound exerts its therapeutic effect by selectively inhibiting JAK1.[1][7] This inhibition prevents the phosphorylation and activation of STAT proteins, thereby disrupting the downstream signaling of multiple pro-inflammatory cytokines implicated in autoimmune diseases.[3][8]

Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.

Preclinical and Clinical Target Validation Workflow

The validation of a therapeutic target like JAK1 for this compound follows a structured workflow, progressing from initial laboratory-based assays to comprehensive clinical trials in patients. This process is designed to establish the drug's potency, selectivity, and clinical efficacy and safety.

Caption: General workflow for the target validation of a JAK inhibitor like this compound.

Experimental Protocols for Target Validation

Detailed protocols for this compound are proprietary. However, the following sections describe standard, widely accepted methodologies for validating selective JAK1 inhibitors.

Biochemical Kinase Assays (Potency and Selectivity)

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against JAK1 and to assess its selectivity against other JAK family kinases (JAK2, JAK3, TYK2).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A peptide substrate that can be phosphorylated by the kinases is prepared in an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM DTT).[9]

-

Compound Dilution: this compound is serially diluted to create a range of concentrations to be tested.

-

Kinase Reaction: The kinase, substrate, and ATP (at a concentration approximating its physiological Km value) are combined in the wells of a microplate.[9] this compound at various concentrations is added to the wells.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using technologies like ADP-Glo™, which measures ADP production as an indicator of kinase activity.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control (without inhibitor). The IC50 value, the concentration at which 50% of kinase activity is inhibited, is determined by fitting the data to a dose-response curve.

-

Selectivity Profile: The IC50 values for JAK1 are compared to those for JAK2, JAK3, and TYK2 to determine the selectivity ratio. This compound has been reported to have over 10-fold selectivity for JAK1 over JAK2 in vitro.[10] Another report notes an approximately 52-fold greater selectivity for JAK1 versus JAK2.[8]

Cellular Assays (Target Engagement and Pathway Inhibition)